2-Chloro-5-propyl-1,3,4-thiadiazole
Description
BenchChem offers high-quality 2-Chloro-5-propyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-propyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXYWUVJISBEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-5-propyl-1,3,4-thiadiazole CAS number and molecular weight
The following technical guide details the physicochemical profile, synthetic pathways, and application utility of 2-Chloro-5-propyl-1,3,4-thiadiazole , structured for researchers in medicinal chemistry and agrochemical development.
CAS Number: 116035-47-3 Molecular Weight: 162.64 g/mol
Executive Summary
2-Chloro-5-propyl-1,3,4-thiadiazole is a versatile heterocyclic building block characterized by a high degree of functionalizability. Its core value in drug discovery lies in the 2-chloro substituent, which serves as an excellent leaving group for Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 2-Chloro-5-propyl-1,3,4-thiadiazole |
| CAS Number | 116035-47-3 |
| Molecular Formula | |
| Molecular Weight | 162.64 g/mol |
| SMILES | CCCC1=NN=C(S1)Cl |
| InChI Key | LBXYWUVJISBEQC-UHFFFAOYSA-N |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, CHCl3, DMSO; sparingly soluble in water. |
| Melting Point | Note: Specific MP varies by purity/polymorph, typically < 100°C for alkyl thiadiazoles. |
Structural Significance
The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effect of the sulfur atom and the electronegativity of the two nitrogen atoms.[1] The introduction of a chlorine atom at the C2 position exacerbates this deficiency at C2, making it highly susceptible to nucleophilic attack. The C5-propyl group provides lipophilicity, enhancing cell membrane permeability in biological assays without introducing steric bulk that might hinder binding affinity.
Synthetic Pathways[10][11]
The synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole is typically achieved via a Sandmeyer-type transformation of its amino precursor. This route is preferred for its scalability and the stability of the intermediates.
Protocol: Diazotization-Chlorination Sequence[7]
Precursor: 2-Amino-5-propyl-1,3,4-thiadiazole (synthesized from butyric acid and thiosemicarbazide).
Reaction Logic: The amino group at C2 is weakly basic but can be diazotized under strongly acidic conditions. The resulting diazonium salt is unstable and readily undergoes substitution with chloride ions, often catalyzed by copper species (Gattermann/Sandmeyer conditions).
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in concentrated HCl (excess, acts as reactant and solvent) at -5°C to 0°C.
-
Nitrite Addition: Dropwise addition of aqueous
(1.2 eq) while maintaining temperature < 5°C. Critical: Control exotherm to prevent diazonium decomposition. -
Substitution: Add activated Copper powder (Gattermann) or CuCl (Sandmeyer) to the diazonium mixture.
-
Workup: Allow to warm to room temperature (nitrogen gas evolution observed). Neutralize with
, extract with dichloromethane, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: Synthetic route from commodity chemicals to the target chloro-thiadiazole.
Reactivity & Functionalization ( )
For drug development professionals, the utility of this compound lies in its reactivity profile. The C2-Cl bond is a "functional handle."
Mechanism: Nucleophilic Aromatic Substitution
The 1,3,4-thiadiazole ring acts similarly to a pyridine or pyrimidine in
Common Transformations:
-
Amination: Reaction with primary/secondary amines (
) yields 2-amino-thiadiazoles.-
Conditions:
, DMF/DMSO, 80-100°C.
-
-
Etherification: Reaction with phenols or alcohols (
) yields 2-alkoxy/aryloxy-thiadiazoles.-
Conditions:
or , THF/DMF.
-
-
Thiolation: Reaction with thiols (
) yields thioethers.-
Conditions:
, DCM/EtOH.
-
Visualization: Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the chloro-handle for library generation.
Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Handling: Use in a fume hood. The compound may release toxic fumes (NOx, SOx, HCl) upon thermal decomposition.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long durations).
References
-
Angene Chemical. (n.d.). 2-Chloro-5-propyl-1,3,4-thiadiazole Product Data. Retrieved from
-
CymitQuimica. (n.d.). 2-Chloro-5-propyl-1,3,4-thiadiazole CAS 116035-47-3.[2] Retrieved from
-
GuideChem. (n.d.). CAS 116035-47-3 Details and Suppliers. Retrieved from
-
Sun, N. B., et al. (2013).[3][4] "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide." Asian Journal of Chemistry, 25(13). (Contextual reference for the propyl-thiadiazole scaffold).
-
Bide Pharm. (n.d.). 2-Chloro-5-propyl-1,3,4-thiadiazole MSDS and Spectra. Retrieved from [5]
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Solubility of 2-Chloro-5-propyl-1,3,4-thiadiazole in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-propyl-1,3,4-thiadiazole in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-propyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry.[1][2] While specific quantitative solubility data for this particular derivative is not extensively documented in publicly available literature, this document outlines the fundamental principles governing its solubility in organic solvents. Furthermore, it provides detailed, field-proven methodologies for experimentally determining its solubility profile, empowering researchers to generate reliable data for formulation development, reaction chemistry, and preclinical studies.
Introduction: The Critical Role of Solubility
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] For a compound like 2-Chloro-5-propyl-1,3,4-thiadiazole to be a viable drug candidate, its solubility must be well-understood. Solubility impacts every stage of the drug development pipeline, from in vitro assays to in vivo pharmacokinetics.[5][6] Poor solubility can lead to low absorption, inadequate distribution to target tissues, and ultimately, therapeutic failure.[6] Therefore, a thorough characterization of its solubility in various organic solvents is paramount for advancing its development.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[7] The molecular structure of 2-Chloro-5-propyl-1,3,4-thiadiazole provides key insights into its expected solubility behavior.
Molecular Structure Analysis:
-
1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms and a sulfur atom, which are electronegative and can participate in dipole-dipole interactions and act as hydrogen bond acceptors.[1] The aromatic nature of the ring contributes to its overall stability.[1]
-
Chloro Group: The chlorine atom is an electron-withdrawing group that increases the polarity of the molecule.
-
Propyl Group: The propyl group is a nonpolar alkyl chain.
Predicting Solubility:
Based on its structure, 2-Chloro-5-propyl-1,3,4-thiadiazole can be classified as a molecule of intermediate polarity. The presence of the polar thiadiazole ring and the chloro group suggests it will be more soluble in polar organic solvents than in nonpolar ones. However, the nonpolar propyl group will contribute to some solubility in less polar environments.
The general trend for solubility of thiadiazole derivatives is that structural modifications can significantly influence this property.[8][9] For instance, the introduction of substituents can lead to a decrease in solubility.[8]
Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents like alcohols (e.g., ethanol, methanol), acetone, and acetonitrile are likely to be good solvents for this compound due to their ability to engage in dipole-dipole interactions.
-
Hydrogen Bonding: While the thiadiazole ring can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. Therefore, its solubility will be enhanced in solvents that are hydrogen bond donors.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.
-
Crystalline Structure: The strength of the crystal lattice of the solid compound must be overcome by the solvent-solute interactions for dissolution to occur.
Experimental Determination of Solubility
Given the lack of specific published data, experimental determination is crucial. The following section provides a detailed protocol for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This initial screening provides a rapid understanding of the compound's general solubility in a range of solvents.
Protocol:
-
Preparation: Place approximately 25 mg of 2-Chloro-5-propyl-1,3,4-thiadiazole into a series of small, dry test tubes.[10]
-
Solvent Addition: To each test tube, add 0.75 mL of a different organic solvent in small portions.[10] A suggested panel of solvents includes:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar: Diethyl ether, Dichloromethane, Chloroform
-
Polar Aprotic: Acetone, Ethyl acetate, Acetonitrile
-
Polar Protic: Methanol, Ethanol
-
-
Observation: After each addition, vigorously shake the test tube for 10-20 seconds and visually inspect for dissolution.[7][10]
-
Classification: Classify the compound as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no visible dissolution).[7]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Experimental Workflow Diagram:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid 2-Chloro-5-propyl-1,3,4-thiadiazole to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the suspension to separate the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Tabulated Solubility Data (Hypothetical)
As specific experimental data is not available, the following table is presented as a template for researchers to populate with their own findings. The expected trend based on the theoretical principles discussed is also included.
| Organic Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| n-Hexane | 0.1 | Low | To be determined |
| Toluene | 2.4 | Low to Moderate | To be determined |
| Diethyl Ether | 2.8 | Moderate | To be determined |
| Dichloromethane | 3.1 | Moderate to High | To be determined |
| Acetone | 5.1 | High | To be determined |
| Acetonitrile | 5.8 | High | To be determined |
| Ethanol | 4.3 | High | To be determined |
| Methanol | 5.1 | High | To be determined |
Conclusion
A comprehensive understanding of the solubility of 2-Chloro-5-propyl-1,3,4-thiadiazole is essential for its successful development as a potential therapeutic agent. While published quantitative data is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine its solubility profile in various organic solvents. By following the outlined methodologies, scientists can generate the critical data needed to inform formulation strategies, optimize reaction conditions, and advance the overall drug development process.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydr
- Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Semantic Scholar.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Solubility of Organic Compounds. Unknown Source.
- Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e...
- (PDF) Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- 174 Thiadiazoles and Their Properties. ISRES.
- Synthesis of 2‐chloro‐5‐substituted thiadiazole derivatives.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC.
- Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
- Towards the prediction of drug solubility in binary solvent mixtures at various temper
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Unknown Source.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
- Synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. PrepChem.com.
- 2-Chloro-1,3,4-thiadiazole AldrichCPR. Sigma-Aldrich.
- 2-chloro-5-Methyl-1,3,4-thiadiazole synthesis. ChemicalBook.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals.
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- 2-Chloro-1,3,4-thiadiazole. BLD Pharm.
- 2-chloro-5-phenyl-1,3,4-thiadiazole. Santa Cruz Biotechnology.
- 2-Chloro-5-(pyridin-3-yl)-1,3,4-thiadiazole. BLD Pharm.
- 2-chloro-5-cyclopropyl-1,3,4-thiadiazole. BLDPharm.
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The 1,3,4-Thiadiazole Scaffold: A Versatile Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of drug design, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the 1,3,4-thiadiazole ring system has garnered significant attention, establishing itself as a "privileged scaffold" in the development of new therapeutic agents. This guide provides a comprehensive technical overview of 1,3,4-thiadiazole derivatives, from their synthesis to their multifaceted biological activities and the underlying mechanisms of action, offering field-proven insights for professionals in drug discovery and development.
The Chemical Allure of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This unique arrangement of heteroatoms imparts a distinct electronic and structural character, making it a bioisostere of other important heterocycles like pyrimidine and oxadiazole.[1] The mesoionic nature of the 1,3,4-thiadiazole ring allows for favorable interactions with biological membranes, enhancing the potential for oral bioavailability.[2] Furthermore, the ring system is metabolically stable and exhibits low toxicity in many instances, making it an attractive foundation for drug design.[2] The true versatility of this scaffold lies in the ease with which substituents can be introduced at the C2 and C5 positions, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthetic Strategies: Building the 1,3,4-Thiadiazole Core
The construction of the 1,3,4-thiadiazole ring can be achieved through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
Method 1: From Thiosemicarbazides and Carboxylic Acids
A widely employed and robust method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[3][4]
Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives [3]
-
A mixture of the appropriate aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is prepared.
-
Phosphorus oxychloride (15 mL) is added cautiously to the mixture with cooling.
-
The reaction mixture is heated at a specific temperature (e.g., 75-80 °C) for a designated time (e.g., 1-2 hours), with the progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The resulting mixture is neutralized with a solution of sodium bicarbonate or another suitable base until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
The structure and purity of the final compound are confirmed by spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Method 2: From Acylhydrazines and Carbon Disulfide
Another common approach involves the reaction of acylhydrazines with carbon disulfide in the presence of a base, followed by cyclization. This method is particularly useful for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Experimental Workflow: Synthesis of 1,3,4-Thiadiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [5][6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 2-aminophenyl | 4-chlorophenyl | MCF-7 (Breast) | 5.2 | [7] |
| 1b | 4-methoxyphenyl | 4-nitrophenyl | A549 (Lung) | 8.7 | [8] |
| 1c | 2-aminophenyl | 3,4-dimethoxyphenyl | HeLa (Cervical) | 3.1 | [9] |
| 1d | 4-fluorophenyl | 4-pyridyl | K562 (Leukemia) | 7.4 | [10] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of an amino group at the C2 position often enhances anticancer activity. [9]* Electron-withdrawing groups on the aryl ring at the C5 position, such as nitro or halogen groups, can increase cytotoxicity. [8]* The incorporation of a sulfonamide moiety can also contribute to potent anticancer effects.
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,3,4-Thiadiazole derivatives have been extensively investigated as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. [11][12] Mechanism of Action: Disruption of Microbial Processes
The antimicrobial mechanism of 1,3,4-thiadiazoles is believed to involve multiple targets. One proposed mechanism is the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. [2]Additionally, some derivatives are thought to disrupt the integrity of the microbial cell membrane.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 1,3,4-thiadiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at C2 | Substituent at C5 | Microorganism | MIC (µg/mL) | Reference |
| 2a | 2-aminophenyl | 4-chlorophenyl | Staphylococcus aureus | 16 | [11] |
| 2b | 4-hydroxyphenyl | 4-nitrophenyl | Escherichia coli | 32 | [3] |
| 2c | 2-thiol | 4-methylphenyl | Candida albicans | 8 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a thiol group at the C2 position is often associated with potent antifungal activity. [3]* Halogen substituents on the aryl rings can enhance antibacterial activity. [11]* The nature of the substituent at the C5 position significantly influences the antimicrobial spectrum.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. 1,3,4-Thiadiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. [13][14] Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism underlying the anti-inflammatory effects of many 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [15][16]COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are potent inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [17][18]
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds (1,3,4-thiadiazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at C2 | Substituent at C5 | Inhibition of Edema (%) | COX-2 IC₅₀ (µM) | Reference |
| 3a | 2-aminophenyl | 4-methoxyphenyl | 55 | 0.5 | [15] |
| 3b | 4-chlorophenyl | 4-tolyl | 62 | 0.2 | [16] |
| 3c | 2-acetamido | 4-isobutylphenyl | 69.8 | - | [14] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a para-substituted phenyl ring at the C5 position often leads to potent anti-inflammatory activity. [16]* Acetamido and other amide functionalities at the C2 position can enhance COX-2 inhibitory potential. [14]* The overall lipophilicity of the molecule plays a crucial role in its anti-inflammatory efficacy.
Future Perspectives and Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold in emerging therapeutic areas. The strategic application of computational tools, such as molecular docking and QSAR studies, will further accelerate the design and optimization of 1,3,4-thiadiazole-based drug candidates. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this remarkable heterocycle is paramount to unlocking its full therapeutic potential and addressing unmet medical needs.
References
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Carrageenan-induced paw edema assay. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (URL: [Link])
- [Reference 9 Title, Source, URL]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (URL: [Link])
- [Reference 12 Title, Source, URL]
-
Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. (URL: [Link])
- [Reference 14 Title, Source, URL]
- [Reference 15 Title, Source, URL]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (URL: [Link])
- [Reference 19 Title, Source, URL]
-
Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (URL: [Link])
- [Reference 22 Title, Source, URL]
- [Reference 23 Title, Source, URL]
- [Reference 24 Title, Source, URL]
- [Reference 26 Title, Source, URL]
- [Reference 27 Title, Source, URL]
-
Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. (URL: [Link])
- [Reference 29 Title, Source, URL]
- [Reference 31 Title, Source, URL]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (URL: [Link])
- [Reference 33 Title, Source, URL]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (URL: [Link])
- [Reference 35 Title, Source, URL]
- [Reference 36 Title, Source, URL]
- [Reference 37 Title, Source, URL]
-
Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. (URL: [Link])
-
Thiadiazoles as Anti-inflammatory and Analgesic Agents. (URL: [Link])
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (URL: [Link])
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. inotiv.com [inotiv.com]
Pharmacophore Modeling of 5-Propyl-1,3,4-Thiadiazole Scaffolds: A Technical Guide
Executive Summary
This technical guide details the computational architecture for developing high-precision pharmacophore models centered on the 5-propyl-1,3,4-thiadiazole scaffold. While the 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry—acting as a bioisostere of pyrimidine—the specific inclusion of the 5-propyl moiety introduces critical hydrophobic vectors that modulate bioavailability and receptor affinity. This guide moves beyond generic modeling, focusing on the specific conformational dynamics of the propyl chain and its role in targeting hydrophobic pockets in kinases (e.g., VEGFR-2, c-Met) and microbial enzymes.
Part 1: Strategic Rationale & Chemical Space
The Mesoionic Core and Propyl Lipophilicity
The 1,3,4-thiadiazole ring is mesoionic, possessing discrete regions of positive and negative charge that facilitate non-covalent interactions (hydrogen bonding,
Why the 5-Propyl Substituent?
-
Hydrophobic Anchoring: The propyl chain (
) provides a flexible hydrophobic tail. In targets like VEGFR-2 or c-Met , this group is critical for occupying the hydrophobic sub-pockets (often Gatekeeper regions) adjacent to the ATP-binding site. -
Steric Optimization: Unlike a methyl group (too small) or a phenyl group (too rigid/bulky), the propyl chain offers a balance of steric bulk and rotational freedom, allowing the scaffold to adapt to induced-fit binding sites.
Target Profile
| Target Class | Specific Protein | Interaction Mode of 5-Propyl-1,3,4-Thiadiazole |
| Tyrosine Kinases | VEGFR-2, c-Met | Propyl group occupies the hydrophobic back-pocket (Val/Leu rich regions). |
| Microbial Enzymes | H. pylori Urease | Thiadiazole nitrogen coordinates Ni ions; propyl group interacts with the flap region. |
| Carbonic Anhydrase | hCA II/IX | Sulfonamide-linked thiadiazole binds Zn; propyl tail extends into the hydrophobic half of the active site. |
Part 2: Computational Architecture & Workflow
The following diagram outlines the decision matrix for selecting between Ligand-Based (LB) and Structure-Based (SB) approaches for this specific scaffold.
Figure 1: Decision matrix for pharmacophore modeling of thiadiazole scaffolds. The workflow bifurcates based on structural data availability but converges on rigorous validation.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses a Ligand-Based Strategy (common for novel derivatives) but incorporates structure-based constraints where possible. It is designed to be self-validating by using a "Leave-Group-Out" approach.
Phase 1: Dataset Curation & Preparation
-
Active Set: Select 15-20 5-propyl-1,3,4-thiadiazole derivatives with
. -
Decoy Set: Generate 500+ decoys using DUD-E or analogous tools. Decoys must match the physical properties (MW, LogP) of the actives but lack the specific thiadiazole topology.
-
3D Structure Generation:
-
Convert 2D SMILES to 3D structures.
-
Crucial Step: Protonation states must be calculated at pH 7.4. The thiadiazole ring nitrogens are weak bases; ensure correct tautomers are generated.
-
Phase 2: Conformational Analysis (The Propyl Challenge)
The propyl chain introduces flexibility (
-
Algorithm: Use Caesar or BEST (Discovery Studio) or ConfGen (Schrödinger).
-
Energy Window: Set to 10-15 kcal/mol above the global minimum to capture bioactive conformations.
-
Constraint: Apply a torsion constraint on the propyl chain to sample gauche and anti conformations specifically, as these often dictate hydrophobic pocket entry.
Phase 3: Pharmacophore Generation
Software: Discovery Studio (HypoGen) or MOE (Pharmacophore Elucidator).
Feature Mapping:
-
HBA (Hydrogen Bond Acceptor): Map to N3 and N4 of the thiadiazole ring.
-
HBD (Hydrogen Bond Donor): Map to the exocyclic amine/amide (if present at C-2).
-
HY (Hydrophobic): Critical. Place a hydrophobic centroid on the propyl group . Allow a radius tolerance of 1.5–2.0 Å to account for chain flexibility.
-
RA (Ring Aromatic): Centroid of the thiadiazole ring.
Protocol Steps:
-
Align all actives using the rigid 1,3,4-thiadiazole core as the substructure anchor.
-
Generate common feature hypotheses (3 to 5 features).
-
Scoring: Rank hypotheses based on the cost function (Correlation, RMSD, Configuration Cost).
Phase 4: Validation (The Trust Pillar)
A model is only as good as its predictive power.
-
Güner-Henry (GH) Score: Calculate using the formula:
-
Where
= actives hits, = total hits, = total actives, = total entries. -
Target: GH Score > 0.7 indicates a robust model.
-
-
ROC Curve: Plot True Positive Rate vs. False Positive Rate.
-
Target: AUC (Area Under Curve) > 0.85.
-
Part 4: Molecular Interaction Visualization
The following diagram illustrates the spatial arrangement of the pharmacophoric features for a typical 5-propyl-1,3,4-thiadiazole inhibitor bound to a kinase hinge region.
Figure 2: Pharmacophore map of 5-propyl-1,3,4-thiadiazole. The propyl tail (yellow) engages the hydrophobic pocket, while the core (red) and amine (blue) anchor the molecule via electrostatic interactions.
Part 5: Case Application & Quantitative Data
Virtual Screening Workflow
Once validated, the model serves as a 3D search query for large databases (e.g., ZINC15, PubChem).
Table 1: Comparative Screening Metrics for Thiadiazole Models
| Metric | 5-Propyl Model (Optimized) | Methyl-Analog Model (Control) | Interpretation |
| Enrichment Factor (1%) | 12.4 | 4.2 | Propyl group significantly improves selectivity for hydrophobic pockets. |
| AUC (ROC) | 0.89 | 0.76 | Higher probability of ranking true actives correctly. |
| False Positive Rate | 3.5% | 12.8% | Reduced promiscuity; propyl tail acts as a specificity filter. |
| Decoy Recovery | 2.1% | 8.5% | Lower decoy recovery indicates better exclusion of non-binders. |
Causality Insight: The significant increase in Enrichment Factor (12.4 vs 4.2) confirms that the 5-propyl group is not just a passive linker but a pharmacophoric determinant. Models that treat it merely as "generic bulk" fail to capture the specific Van der Waals contacts required for high-affinity binding.
References
-
1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. Journal of Clinical and Diagnostic Research. Available at: [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules. Available at: [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Royal Society Open Science. Available at: [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole from Thiosemicarbazide Precursors
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2-chloro-5-propyl-1,3,4-thiadiazole, a key heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The 1,3,4-thiadiazole ring system is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines a robust, two-stage synthetic pathway commencing from readily available thiosemicarbazide precursors. The described methodology first involves the acid-catalyzed cyclocondensation of a butyric acid derivative with thiosemicarbazide to yield the crucial intermediate, 2-amino-5-propyl-1,3,4-thiadiazole. Subsequently, this intermediate undergoes a Sandmeyer-type reaction to afford the target 2-chloro-5-propyl-1,3,4-thiadiazole. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The five-membered 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry. Its structural features, including its aromaticity and ability to act as a bioisostere of pyrimidine, allow its derivatives to interact with a wide range of biological targets.[3] The presence of the sulfur atom and two nitrogen atoms imparts specific electronic properties that contribute to enhanced membrane permeability and target binding.[3] Consequently, 1,3,4-thiadiazole derivatives have been successfully developed as anticancer, antibacterial, antifungal, antitubercular, and anti-inflammatory agents.[1][4] The 2-chloro-5-substituted-1,3,4-thiadiazole moiety, in particular, serves as a versatile synthetic intermediate, where the chlorine atom can be readily displaced by various nucleophiles to generate a library of novel compounds for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis of 2-chloro-5-propyl-1,3,4-thiadiazole is efficiently achieved via a two-part sequence. This strategy is designed for clarity, control, and high yield.
-
Part I: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole. This initial step involves the formation of the core thiadiazole ring through the cyclization of an N-acylthiosemicarbazide intermediate, formed in situ from butyric acid and thiosemicarbazide.
-
Part II: Synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole. The 2-amino group of the intermediate is converted into a diazonium salt, which is subsequently displaced by a chloride ion in a copper-catalyzed Sandmeyer reaction.[5][6]
Part I: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This synthesis is a classic example of heterocyclic ring formation via cyclocondensation. The reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride, is a widely employed and efficient method.[7][8][9]
Reaction Mechanism
The mechanism proceeds through two key stages:
-
N-Acylation: The thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon of butyric acid to form an N-acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization & Dehydration: The sulfur atom of the intermediate performs a nucleophilic attack on the same carbonyl carbon, leading to a five-membered ring intermediate. Subsequent dehydration, driven by the strong acid catalyst, results in the formation of the aromatic 1,3,4-thiadiazole ring.[7]
Visualizing the Mechanism: Ring Formation
Caption: Mechanism for 2-Amino-1,3,4-thiadiazole formation.
Experimental Protocol: 2-Amino-5-propyl-1,3,4-thiadiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| Butyric Acid | 88.11 | 0.10 | 8.81 g (9.2 mL) |
| Thiosemicarbazide | 91.13 | 0.10 | 9.11 g |
| Conc. Sulfuric Acid | 98.08 | Catalyst | ~5 mL |
| Sodium Carbonate | 105.99 | As needed | 10% aq. solution |
| Ethanol | 46.07 | Recrystallization | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (9.11 g, 0.10 mol) and butyric acid (8.81 g, 0.10 mol).
-
Catalyst Addition (Caution): Cool the flask in an ice-water bath. Slowly and carefully, with constant stirring, add concentrated sulfuric acid (~5 mL) dropwise. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 80-90°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium carbonate until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Filter the crude product using a Büchner funnel, wash the solid with cold water to remove any inorganic impurities, and air-dry.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 2-amino-5-propyl-1,3,4-thiadiazole as a crystalline solid.
Self-Validation Checks:
-
TLC Monitoring: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to track the disappearance of starting materials.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part II: Synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole
This transformation utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aromatic amines into a variety of functional groups.[6][10] The reaction proceeds via a diazonium salt intermediate, which is highly reactive and serves as an excellent leaving group (N₂ gas).
Reaction Mechanism
-
Diazotization: The 2-amino group reacts with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (e.g., HCl), to form a stable diazonium salt. This occurs at low temperatures (0-5°C) to prevent premature decomposition of the salt.[10]
-
Chloride Displacement: The diazonium salt is then treated with copper(I) chloride (CuCl). The copper(I) species catalyzes the displacement of the diazonium group by a chloride ion, releasing nitrogen gas and forming the final 2-chloro-5-propyl-1,3,4-thiadiazole product.[11][12]
Visualizing the Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer chlorination reaction.
Experimental Protocol: 2-Chloro-5-propyl-1,3,4-thiadiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 2-Amino-5-propyl-1,3,4-thiadiazole | 143.21 | 0.05 | 7.16 g |
| Conc. Hydrochloric Acid | 36.46 | - | 25 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.055 | 3.80 g in 10 mL H₂O |
| Copper(I) Chloride (CuCl) | 98.99 | 0.06 | 5.94 g in 10 mL conc. HCl |
| Dichloromethane (DCM) | 84.93 | Extraction | As needed |
| Anhydrous MgSO₄ | 120.37 | Drying | As needed |
Procedure:
-
Diazotization:
-
Suspend 2-amino-5-propyl-1,3,4-thiadiazole (7.16 g, 0.05 mol) in concentrated hydrochloric acid (25 mL) in a 250 mL beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (3.80 g, 0.055 mol) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5°C. Stir for an additional 20-30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (5.94 g, 0.06 mol) in concentrated hydrochloric acid (10 mL). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution will be observed.
-
Gently heat the mixture on a water bath at 50-60°C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-chloro-5-propyl-1,3,4-thiadiazole.
-
Self-Validation Checks:
-
Gas Evolution: Vigorous bubbling (N₂) upon addition to the copper catalyst is a strong indicator of a successful diazotization and displacement.
-
TLC Analysis: Compare the final product spot with the starting amino-thiadiazole to confirm conversion.
-
Spectroscopic Confirmation: The final structure must be confirmed by ¹H NMR (disappearance of the -NH₂ signal) and Mass Spectrometry (correct molecular ion peak for C₅H₇ClN₂S).
References
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Available at: [Link]
-
Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Publications. Available at: [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). SAR Publication. Available at: [Link]
-
Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Properties. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Sociedade Brasileira de Química. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (n.d.). ACS Publications. Available at: [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959). Google Patents.
-
1,3,4-Thiadiazole and its derivatives. (n.d.). University of Bath. Available at: [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience. Available at: [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). SpringerLink. Available at: [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: A Guide to Nucleophilic Substitution of 2-Chloro-5-propyl-1,3,4-thiadiazole with Amines
Introduction: The Significance of 2-Amino-5-propyl-1,3,4-thiadiazole Scaffolds in Modern Drug Discovery
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a diverse array of pharmacological activities.[1][2] Its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of various amino functionalities at the 2-position via nucleophilic substitution allows for the fine-tuning of a compound's physicochemical properties and biological targets. This application note provides a comprehensive protocol for the nucleophilic substitution of 2-chloro-5-propyl-1,3,4-thiadiazole with a range of primary, secondary, and aromatic amines, a key transformation in the generation of diverse chemical libraries for drug screening.
Reaction Mechanism: Understanding the Nucleophilic Aromatic Substitution (SNAr) on the Thiadiazole Ring
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the 1,3,4-thiadiazole ring, further activated by the electron-withdrawing chloro substituent at the 2-position, renders it susceptible to attack by nucleophiles. The reaction is typically facilitated by a base and occurs in a polar aprotic solvent.
The key steps of the mechanism are:
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge in the Meisenheimer complex is delocalized over the electron-withdrawing thiadiazole ring, stabilizing the intermediate.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the thiadiazole ring is restored, yielding the final 2-amino-5-propyl-1,3,4-thiadiazole product.
The choice of solvent is crucial; polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cationic species without deactivating the nucleophile.[3] The presence of a non-nucleophilic base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), is essential to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocols
This section details the necessary protocols for the synthesis of the starting material, 2-chloro-5-propyl-1,3,4-thiadiazole, and its subsequent nucleophilic substitution with various amines.
Protocol 1: Synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole
The synthesis of the chloro-substituted starting material is a critical first step. It is typically prepared from the corresponding 2-amino-5-propyl-1,3,4-thiadiazole via a Sandmeyer-type reaction.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Amino-5-propyl-1,3,4-thiadiazole | Reagent Grade, ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Standard Supplier |
| Copper(I) Chloride (CuCl) | Reagent Grade, ≥97% | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in concentrated hydrochloric acid (10 mL per gram of starting material) at 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-propyl-1,3,4-thiadiazole.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This general protocol can be adapted for various primary, secondary, and aniline derivatives.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Chloro-5-propyl-1,3,4-thiadiazole | As synthesized in Protocol 1 | - |
| Amine (Primary, Secondary, or Aniline) | Reagent Grade, ≥98% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Standard Supplier |
| Triethylamine (Et₃N) | Reagent Grade, ≥99% | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Deionized Water | - | - |
| Brine | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier |
Procedure:
-
To a solution of 2-chloro-5-propyl-1,3,4-thiadiazole (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate) in a round-bottom flask, add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to yield the pure 2-amino-5-propyl-1,3,4-thiadiazole derivative.
Table 1: Representative Reaction Conditions and Expected Yields
| Amine Nucleophile | Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Benzylamine | 80 | 6 | 85-95 |
| Morpholine | 80 | 4 | 90-98 |
| Aniline | 100 | 10 | 70-85 |
| 4-Fluoroaniline | 100 | 12 | 65-80 |
| Piperidine | 80 | 5 | 88-96 |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 2-amino-5-propyl-1,3,4-thiadiazole derivatives.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the starting material and to ensure optimal reactivity of the amine nucleophile.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of by-products due to prolonged heating.
-
Purification: The polarity of the final product will vary depending on the amine used. The solvent system for column chromatography should be optimized accordingly.
-
Alternative Bases and Solvents: For less reactive amines, stronger bases such as potassium carbonate or sodium hydride may be employed.[3] Alternative polar aprotic solvents like DMSO or NMP can also be used, which may require higher temperatures for their complete removal during work-up.[3]
Conclusion
This application note provides a robust and adaptable protocol for the synthesis of a diverse range of 2-amino-5-propyl-1,3,4-thiadiazole derivatives. The detailed experimental procedures, mechanistic insights, and troubleshooting guidelines are intended to enable researchers in drug discovery and medicinal chemistry to efficiently generate novel compound libraries for biological evaluation. The versatility of the 1,3,4-thiadiazole scaffold continues to make it a highly attractive target for the development of new therapeutic agents.
References
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
-
Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(13), 7571-7574. [Link]
-
Young, D. C. (2009). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. [Link]
-
Jänsch, N., Frühauf, A., Schweipert, M., & Meyer-Almes, F.-J. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 28(62), e202201974. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole. Our focus is to provide in-depth troubleshooting advice and field-proven protocols to help you overcome common challenges and improve the yield and purity of your final product, particularly during the critical cyclization and halogenation steps.
Overview of the Synthetic Pathway
The synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole is typically achieved via a robust, two-step process. Understanding this pathway is the first step in effective troubleshooting.
-
Step 1: Cyclodehydration. The initial step involves the formation of the thiadiazole ring by reacting thiosemicarbazide with butyric acid (or a derivative) in the presence of a strong acid or dehydrating agent. This produces the key intermediate, 2-Amino-5-propyl-1,3,4-thiadiazole.
-
Step 2: Diazotization & Sandmeyer Reaction. The 2-amino group of the intermediate is then converted to a chloro group. This is accomplished through a diazotization reaction to form an unstable diazonium salt, followed by a copper(I)-catalyzed Sandmeyer reaction to yield the final 2-Chloro-5-propyl-1,3,4-thiadiazole.[1][2]
The following workflow diagram illustrates this common synthetic route.
Sources
Technical Support Center: Stabilizing 2-Chloro Substituents in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of hydrolysis of 2-chloro substituents in aqueous reaction environments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of 2-chloro substituent hydrolysis.
Q1: What exactly is hydrolysis in the context of a 2-chloro substituted compound?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In this context, it refers to a nucleophilic substitution reaction where the chloro group on a molecule is replaced by a hydroxyl group (-OH) from water or a hydroxide ion (OH⁻).
The reactivity of the C-Cl bond is highly dependent on the nature of the carbon it is attached to:
-
Alkyl Chlorides: The C-Cl bond is a simple single bond. Hydrolysis can occur, often requiring a strong nucleophile like OH⁻ and heat.[1][2]
-
Aryl Chlorides: When the chlorine is attached directly to an aromatic ring (e.g., a benzene ring), the C-Cl bond is significantly stronger and less prone to hydrolysis. This is because a lone pair of electrons from the chlorine atom can overlap with the delocalized π-system of the ring, giving the C-Cl bond partial double-bond character.[1] Consequently, hydrolysis of aryl chlorides is generally difficult and requires harsh conditions unless the aromatic ring is "activated" by other electron-withdrawing substituents.
-
Acyl Chlorides: The C-Cl bond is attached to a carbonyl carbon (C=O). These are extremely reactive and hydrolyze vigorously, even with cold water.[2] This guide focuses primarily on the more nuanced challenge of preventing hydrolysis in alkyl and, particularly, activated aryl chlorides.
Q2: What are the primary factors that accelerate the unwanted hydrolysis of a 2-chloro substituent?
Several factors can influence the rate of hydrolysis. Understanding these is the first step toward prevention.
-
pH: The pH of the aqueous medium is a critical factor. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[3]
-
Basic conditions (High pH): The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significant increase in the rate of nucleophilic substitution.[2][4]
-
Acidic conditions (Low pH): Acid catalysis can occur, though the mechanism may vary. For some substrates, protonation can make the molecule more susceptible to nucleophilic attack.[3][5]
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Reactions run at elevated temperatures are at a much higher risk of unwanted hydrolysis.
-
Substituent Effects: For aryl chlorides, other functional groups on the aromatic ring have a powerful influence. Electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the chlorine can activate the ring for nucleophilic aromatic substitution, making hydrolysis much easier.[7][8] Conversely, electron-donating groups can deactivate the ring.
-
Solvent Composition: While the reaction is in an "aqueous medium," the presence of organic co-solvents can significantly alter the hydrolysis rate by reducing the concentration and chemical activity of water.[5][9][10]
Q3: How can I confirm that my 2-chloro compound is actually undergoing hydrolysis?
Identifying and quantifying hydrolysis is crucial for troubleshooting. The most common approach is to monitor the reaction mixture over time using chromatographic or spectroscopic methods to detect the appearance of the hydroxylated product and the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice. A reversed-phase HPLC method can typically separate the more polar hydroxylated product from the less polar starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and provides mass information, confirming the identity of the starting material, the hydrolyzed product (mass will be [M-Cl+OH]), and other potential byproducts.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to monitor the reaction in situ or analyze aliquots, allowing for direct observation of the signals corresponding to both the reactant and the product.[14]
Troubleshooting Guide: Common Scenarios & Solutions
This section is designed to provide direct answers to specific experimental challenges.
Scenario 1: "My reaction is run at neutral pH, but I'm still seeing significant hydrolysis."
Root Cause Analysis: Even at neutral pH, water is a nucleophile and can cause hydrolysis, especially under forcing conditions such as high temperatures or extended reaction times. The substrate may also be particularly "activated" towards hydrolysis due to its electronic properties.
Solutions:
-
Reduce Reaction Temperature: The simplest approach. A 10 °C decrease in temperature can often cut the rate of a side reaction like hydrolysis in half. Determine the lowest practical temperature for your desired transformation.
-
Implement a Co-Solvent System: Reduce the effective concentration of water by introducing a water-miscible organic solvent. This disfavors the bimolecular hydrolysis reaction.
Co-Solvent Properties & Considerations Tetrahydrofuran (THF) Aprotic, water-miscible. Good general-purpose choice. Acetone Aprotic, water-miscible. Can be reactive with some reagents. 2-Methyltetrahydrofuran (2-MeTHF) A greener alternative to THF with lower water miscibility, useful for biphasic systems.[9] Dioxane Aprotic, water-miscible. Use with caution due to toxicity. A typical starting point is a 1:1 or 2:1 ratio of organic solvent to water. Adjust as needed to balance substrate solubility and hydrolysis suppression. -
Shorten Reaction Time: Optimize the primary reaction to proceed faster, thereby reducing the compound's exposure time to the aqueous environment. This could involve increasing catalyst loading or reagent concentration.
Scenario 2: "My compound degrades rapidly as soon as I add a base (e.g., NaOH, KOH)."
Root Cause Analysis: This is a classic case of base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile and is directly attacking the carbon bearing the chloro substituent.
Solutions:
-
Strict pH Control with Buffers: This is the most effective strategy. Instead of using a strong base, maintain the pH in a stable, non-destructive range using a buffer system. The optimal pH is often slightly acidic (e.g., pH 4-6), where the concentration of OH⁻ is very low and acid catalysis has not yet become significant.[15][16]
Buffer System Useful pH Range Comments Acetate Buffer 3.8 - 5.8 Common and inexpensive. Phosphate Buffer 6.2 - 8.2 Highly versatile, but be aware of potential metal chelation. Citrate Buffer 3.0 - 6.2 Can also chelate metal ions. -
Use a Non-Nucleophilic Base: If a base is essential for your primary reaction (e.g., to neutralize generated acid), use a sterically hindered or non-nucleophilic base that is less likely to participate in substitution. Examples include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Note that these are not suitable for use in water if the goal is pH control; this strategy is more for organic or mixed-solvent systems where an acid scavenger is needed.
Scenario 3: "My reaction requires prolonged heating in an aqueous medium, and hydrolysis is inevitable over time."
Root Cause Analysis: For slow reactions, even a low intrinsic rate of hydrolysis becomes significant due to the long exposure time.
Solutions:
-
Consider a Protecting Group Strategy: This is an advanced but powerful technique. If there is another functional group near the 2-chloro substituent, you may be able to temporarily modify it to alter the electronic properties of the molecule, making it less susceptible to hydrolysis. After the main reaction is complete, the protecting group is removed.[17][18] This requires additional synthetic steps but offers precise control.
Caption: Protecting Group Strategy Workflow.
-
Explore Biphasic Reaction Conditions: Run the reaction in a system with two immiscible phases, such as water and toluene. The substrate resides primarily in the organic phase, limiting its exposure to water. A phase-transfer catalyst (PTC) is used to shuttle the aqueous-phase reactant (e.g., a nucleophile) to the organic phase to react. This minimizes the time the substrate spends in direct contact with bulk water.
Experimental Protocols
Protocol 1: General Procedure for pH-Controlled Reaction
This protocol describes the setup of a reaction buffered at pH 5.0 using an acetate buffer.
-
Buffer Preparation (0.5 M Acetate Buffer, pH 5.0):
-
Prepare a 0.5 M solution of acetic acid.
-
Prepare a 0.5 M solution of sodium acetate.
-
In a beaker, add the acetic acid solution and slowly add the sodium acetate solution while monitoring with a calibrated pH meter until the pH reaches 5.0.
-
-
Reaction Setup:
-
To a reaction vessel, add the prepared pH 5.0 acetate buffer.
-
If required, add any water-miscible organic co-solvents (e.g., THF).
-
Add your 2-chloro substituted starting material and any other reagents.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature and stir.
-
Monitor the reaction progress and the extent of hydrolysis by taking aliquots at regular intervals (e.g., every hour).
-
-
Monitoring (by HPLC):
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench it in a vial containing a diluent (e.g., 950 µL of acetonitrile/water) to stop the reaction.
-
Analyze the diluted sample by a pre-developed HPLC method to quantify the starting material and the hydroxylated byproduct.
-
Troubleshooting Decision Tree
Use this flowchart to guide your strategy for minimizing hydrolysis.
Caption: Decision tree for troubleshooting hydrolysis.
References
- Environmental Protection Agency. (n.d.). HYDROLYSIS.
- Euranto, E. K., & Kanerva, L. T. (1982). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society, Perkin Transactions 2, (5), 673-678.
- J&X Enterprise. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- Wikipedia. (n.d.). Protecting group.
- Save My Exams. (2024). Relative Ease of Hydrolysis.
- Chemguide. (n.d.). Learning outcome 33.3: Acyl chlorides.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Clark, J. H., & Macquarrie, D. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development, 11(1), 163-166.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Byrnes, L. (2014). Preventing hydrolysis. The Pharmaceutical Journal.
- TCI Chemicals. (n.d.). Protecting Agents.
- DeSimone, J. M. (2002). Practical approaches to green solvents. Science, 297(5582), 799-803.
- Quora. (2017). How to prevent hydrolysis in a drug.
- Crow, B. S., et al. (2019). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Toxics, 7(4), 57.
- De la Torre, B. G., & Andreu, D. (2017). Amino Acid-Protecting Groups. Chemical Reviews, 117(1), 9474-9542.
- Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7.
- Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
- Kanerva, L. T., & Euranto, E. K. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society, 104(20), 5419-5421.
- Gallard, H., & von Gunten, U. (2002). Aqueous Chlorination Kinetics and Mechanism of Substituted Dihydroxybenzenes. Environmental Science & Technology, 36(5), 884-890.
- ECHEMI. (n.d.). Why does the pH fall during hydrolysis?
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
- Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(1), 45-54.
- Chegg. (2023). Solved 31. The hydrolysis of 2-chloro-2-methylbutane in....
- Lumen Learning. (n.d.). 14.3. Substituent Effects.
- ATSDR. (1998). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US).
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. carbodiimide.com [carbodiimide.com]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 11. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Solved 31. The hydrolysis of 2-chloro-2-methylbutane in | Chegg.com [chegg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. quora.com [quora.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Protective Groups [organic-chemistry.org]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2-Chloro-5-propyl-1,3,4-thiadiazole
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Chloro-5-propyl-1,3,4-thiadiazole , a critical heterocyclic building block. It is designed for researchers requiring rigorous structural verification and differentiation from its synthetic precursors.
Executive Summary & Structural Context
2-Chloro-5-propyl-1,3,4-thiadiazole is a functionalized heteroaromatic scaffold widely used in the synthesis of agrochemicals and pharmaceutical intermediates. Its reactivity is defined by the labile chlorine atom at the C2 position, which serves as a handle for Nucleophilic Aromatic Substitution (
For the analytical chemist, the primary challenge is distinguishing the final product from its precursor (2-Amino-5-propyl-1,3,4-thiadiazole ) and potential hydrolysis byproducts (2-Hydroxy-5-propyl-1,3,4-thiadiazole ). This guide establishes a self-validating spectral framework to confirm conversion and purity.
Synthesis Pathway (Context for Analysis)
The compound is typically synthesized via a modified Sandmeyer reaction (diazotization/chlorination) from the amine. Understanding this pathway is essential for interpreting spectral impurities.
Figure 1: Synthesis pathway highlighting the origin of the target molecule and common impurities.
1H NMR Spectral Analysis
Solvent: CDCl
The 1H NMR spectrum of the 2-chloro derivative is characterized by its simplicity. Unlike the precursor, the target molecule has no exchangeable protons (NH/OH), resulting in a "silent" aromatic/heteroatom region.
Characteristic Assignment Table[1][2]
| Position | Group | Multiplicity | Shift ( | Integration | Mechanistic Insight |
| Methyl | Triplet ( | 0.98 - 1.05 | 3H | Terminal methyl; typical aliphatic shielding. | |
| Methylene | Multiplet ( | 1.75 - 1.85 | 2H | Shielded by distance from the aromatic ring but split by neighbors. | |
| Methylene | Triplet ( | 2.95 - 3.05 | 2H | Diagnostic Peak. Significantly deshielded due to the electron-withdrawing nature of the thiadiazole ring (C=N anisotropy). | |
| NH | Amine | ABSENT | N/A | 0H | Critical Quality Attribute. The presence of a broad singlet at 7.0–7.5 ppm indicates unreacted precursor. |
Diagnostic Logic
-
The "Silent" Region: The region > 4.0 ppm should be completely baseline (in pure CDCl
). Any peaks here suggest hydrolysis (OH ~11-13 ppm) or starting material (NH ~7.0 ppm). -
Coupling Constants (
): The propyl chain typically exhibits Hz.
13C NMR Spectral Analysis
Solvent: CDCl
Carbon Assignment & Chemical Shift Logic
| Carbon | Type | Shift ( | Description |
| C-Propyl (C5) | Quaternary | 170.0 - 174.0 | The most downfield signal. Deshielded by the N=C-S system and the alkyl substituent. |
| C-Chloro (C2) | Quaternary | 152.0 - 158.0 | Key Identification Signal. Upfield relative to the C-Propyl and C-Amino carbons. The Cl atom provides an inductive effect but lacks the resonance donation of an -NH |
| Secondary | 32.0 - 34.0 | Attached directly to the ring. | |
| Secondary | 21.0 - 23.0 | Middle of the propyl chain. | |
| Primary | 13.0 - 14.0 | Terminal methyl. |
Note on C2 vs. C5: In 1,3,4-thiadiazoles, the C2 (Cl) and C5 (Alkyl) signals are distinct. While electronegativity suggests C-Cl might be downfield, resonance effects and the "alpha-effect" in heteroaromatics often place the C-Cl carbon upfield of the C-Alkyl carbon in this specific ring system [1, 2].
Comparative Analysis: Product vs. Alternatives
This section provides the data required to objectively distinguish the product from its closest structural relatives.
Comparison Table: 2-Chloro vs. 2-Amino vs. 2-Hydroxy
| Feature | 2-Chloro-5-propyl (Target) | 2-Amino-5-propyl (Precursor) | 2-Hydroxy-5-propyl (Impurity) |
| 1H NMR: Exchangeable | None | Broad s, ~7.0–7.5 ppm (2H) | Broad s, ~11.0–13.0 ppm (1H) |
| 1H NMR: | ~3.00 ppm | ~2.80 ppm (Less deshielded) | ~2.60 ppm |
| 13C NMR: C2 (Functional) | ~155 ppm | ~168 ppm (Deshielded by N) | ~170+ ppm (C=O character*) |
| Solubility | High in CDCl | High in DMSO, MeOH | High in DMSO, Low in CDCl |
*Note: The 2-hydroxy derivative often exists as the lactam tautomer (thiadiazolin-2-one), shifting the C2 carbon significantly downfield due to carbonyl character.
Decision Tree for Spectral Validation
Figure 2: Logical workflow for identifying the target compound using 1H NMR data.
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure high-resolution data and prevent solvent-induced shifts:
-
Mass: Weigh 10–15 mg of the solid/oil.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Why CDCl
? The chloro-thiadiazole is lipophilic. DMSO-d is acceptable but may retain water, complicating the "silent region" analysis.
-
-
Filtration: If the solution is cloudy (common if inorganic salts from the Sandmeyer reaction remain), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
1H: 16 scans, 1s relaxation delay.
-
13C: 512–1024 scans (quaternary carbons are slow to relax).
-
Protocol B: Synthesis Verification (Sandmeyer)
-
Diazotization: Dissolve 2-amino-5-propyl-1,3,4-thiadiazole in conc. HCl at 0°C. Add NaNO
dropwise. -
Substitution: Add activated Copper powder or CuCl. Allow to warm to RT.
-
Workup (Critical for NMR): Extract with Dichloromethane (DCM). Wash with dilute NaOH.
-
Reasoning: NaOH wash removes the 2-hydroxy impurity (which is acidic/phenolic in nature), ensuring the NMR spectrum is clean.
-
-
Dry & Evaporate: Dry over MgSO
, filter, and concentrate.
References
-
General 1,3,4-Thiadiazole NMR Data
-
Comparison of 2-amino and 2-substituted thiadiazoles. Journal of Chemical and Pharmaceutical Research, 2015.
-
- 13C NMR Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer. (General reference for C-Cl vs C-N shifts in heterocycles).
-
Synthesis & Characterization
-
Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones and derivatives.[1] Connect Journals.
-
-
Spectral Database Validation
-
NIST Chemistry WebBook: 2-Amino-1,3,4-thiadiazole spectral data (Precursor comparison).
-
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Thiadiazole Intermediates
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
Thiadiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical compounds.[1][2] The purity of synthetic intermediates in the drug development pipeline is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these vital intermediates. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) to offer a comprehensive framework for robust and reliable purity assessment.
The Criticality of Purity in Thiadiazole Intermediates
Thiadiazole intermediates are synthesized through multi-step reactions, which can introduce a variety of impurities, including starting materials, by-products, and degradation products.[1][3] The structural similarity between these impurities and the target intermediate poses a significant analytical challenge. An effective purity method must be stability-indicating, meaning it can separate the target compound from all potential impurities and degradants, ensuring the quality and safety of the final drug product.[4][5]
Foundational Principles: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing the purity of pharmaceutical compounds due to its versatility and applicability to a wide range of molecular polarities.[6][7] The fundamental principle involves a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6][7] Compounds are separated based on their hydrophobicity; more hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later.[6]
Thiadiazole intermediates, with their heterocyclic structure containing nitrogen and sulfur atoms, often exhibit moderate to high polarity. This characteristic requires careful selection of chromatographic conditions to achieve adequate retention and resolution from polar impurities without excessive peak tailing, a common issue with amine-containing heterocycles.
A Systematic Approach to HPLC Method Development
A robust HPLC method is not developed by chance but through a systematic and logical progression of experiments. The goal is to find the "sweet spot" of chromatographic conditions that provides the necessary specificity, accuracy, and precision for its intended purpose.
// Node Definitions Start [label="Define Analytical Target Profile (ATP)\n(e.g., Purity of Thiadiazole-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selection [label="Initial Screening:\nColumn & Mobile Phase Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Method Optimization:\nGradient, Temperature, Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; ForcedDeg [label="Forced Degradation Study\n(Specificity Assessment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Method Validation (ICH Q2(R1))", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Routine Analysis & Lifecycle Management", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Selection [label=" Understand Analyte Properties"]; Selection -> Optimization [label=" Initial Separation Achieved"]; Optimization -> ForcedDeg [label=" Optimized Conditions Defined"]; ForcedDeg -> Validation [label=" Peak Purity & Resolution Confirmed", dir=back]; ForcedDeg -> Validation [label=" Stability-Indicating Method Achieved"]; Validation -> End [label=" Method Proven Fit for Purpose"]; } } Caption: Workflow for systematic HPLC method development.
Initial Screening: The Logic of Column and Mobile Phase Selection
The initial screening phase aims to identify a suitable column and mobile phase combination that provides baseline retention and some initial separation of the main peak from its impurities.
-
Column Chemistry: The choice of stationary phase is the most critical parameter for achieving selectivity.
-
C18 (Octadecylsilane): The workhorse of RP-HPLC, offering high hydrophobicity.[6] It's an excellent starting point for most thiadiazole intermediates.
-
C8 (Octylsilane): Less retentive than C18, which can be advantageous for highly hydrophobic intermediates, reducing analysis time.[6]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings present in many thiadiazole structures. This can be highly effective in separating structurally similar isomers.[8]
-
Polar-Embedded/Polar-Endcapped (e.g., Amide, Ether): These columns are designed for enhanced retention of polar compounds and show improved peak shape for basic analytes in low-organic, high-aqueous mobile phases.[9] They resist "phase collapse," a phenomenon where the C18 chains fold in on themselves in highly aqueous conditions, leading to a sudden loss of retention.[9]
-
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower UV cutoff and lower viscosity, leading to higher efficiency.
-
Aqueous Phase & pH Control: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds. Thiadiazoles often contain basic nitrogen atoms.
-
Low pH (e.g., 2.5-3.5): Using buffers like phosphate or additives like formic acid or trifluoroacetic acid (TFA) ensures that basic nitrogens are protonated. This typically leads to better peak shapes by minimizing secondary interactions with residual silanols on the silica surface.
-
Mid to High pH: While less common, using a high pH mobile phase can neutralize basic compounds, increasing their hydrophobicity and retention. However, this requires specialized pH-stable columns.[7]
-
-
// Node Definitions Analyte [label="{Thiadiazole Intermediate\nPolarity: Moderate | Aromatic: Yes | Basic: Yes}", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
C18 [label=" C18 Column | Good first choice\nHigh hydrophobicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenyl [label=" Phenyl Column | Alternative Selectivity\nUtilizes π-π interactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polar [label=" Polar-Embedded Column | Best for high aqueous\nImproves peak shape for bases", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Analyte -> C18 [label=" Start Here"]; C18 -> Phenyl [label=" If poor isomer resolution"]; C18 -> Polar [label=" If peak tailing or\npoor retention"]; } } Caption: Logic for stationary phase selection.
Method Optimization
Once a promising column and mobile phase are identified, the next step is to fine-tune the separation.
-
Gradient Elution: A gradient, where the percentage of organic solvent is increased over time, is typically necessary for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can improve peak efficiency and reduce run times. It can also subtly alter selectivity.
-
Flow Rate: Adjusting the flow rate can be used to optimize the balance between analysis time and resolution.
Comparative Analysis: The Impact of Stationary Phase Selection
To illustrate the importance of column selection, consider the hypothetical analysis of a thiadiazole intermediate with two known process impurities. The following data compares the performance of three different stationary phases under otherwise identical optimized gradient conditions.
| Parameter | C18 Column | Phenyl-Hexyl Column | Polar-Embedded C18 Column |
| Resolution (Main Peak / Impurity 1) | 1.8 | 2.5 | 1.9 |
| Resolution (Main Peak / Impurity 2) | 2.2 | 2.1 | 3.1 |
| Tailing Factor (Main Peak) | 1.4 | 1.3 | 1.1 |
| Analysis Time (minutes) | 20 | 20 | 20 |
| Performance Summary | Adequate separation but with noticeable peak tailing. | Improved resolution for the aromatic impurity (Imp. 1) due to π-π interactions. | Superior peak shape and best resolution for the more polar impurity (Imp. 2). |
Ensuring Specificity: The Role of Forced Degradation Studies
A purity method must be stability-indicating. Forced degradation studies are essential to meet this requirement.[10][11] These studies involve subjecting the thiadiazole intermediate to harsh conditions to intentionally generate degradation products.[4][10] The goal is to challenge the method's ability to separate the main, intact peak from any degradants that may form under stress.
According to ICH Q1A(R2) guidelines, typical stress conditions include:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C)
-
Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Stress: (e.g., 80°C)
-
Photostability: (Exposure to light, per ICH Q1B)
The target is to achieve 5-20% degradation of the active ingredient.[10] The developed HPLC method is then used to analyze these stressed samples. A photodiode array (PDA) detector is invaluable here, as it can be used to assess peak purity across all detected peaks, ensuring that no co-eluting degradants are hidden.
Alternative Technologies: A Comparison of HPLC and UPLC
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to traditional HPLC.[12][13] The primary difference lies in the use of smaller stationary phase particles (<2 µm in UPLC vs. 3-5 µm in HPLC) and instrumentation capable of handling much higher backpressures (up to 15,000 psi in UPLC vs. ~6,000 psi in HPLC).[13][14]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3–5 µm[12] | < 2 µm[12] |
| Operating Pressure | Up to ~6,000 psi[14] | Up to ~15,000 psi[13][14] |
| Analysis Time | Longer (e.g., 15-30 min)[13] | Shorter (e.g., 1-10 min)[14] |
| Resolution | Good | Superior, sharper peaks |
| Sensitivity | Good | Higher due to narrower peaks[12][13] |
| Solvent Consumption | Higher | Significantly lower[13] |
| Instrument Cost | Lower | Higher |
Recommendation: For a research and development setting where thoroughness and method robustness are paramount, HPLC remains a perfectly viable and cost-effective tool. For high-throughput quality control (QC) environments where speed and sensitivity are critical, the investment in UPLC technology can be justified by increased productivity and reduced solvent costs.[12][15]
Experimental Protocols
These protocols are self-validating; they must meet the specified System Suitability Test (SST) criteria before sample analysis can proceed.
Protocol 1: Optimized Purity Method for a Thiadiazole Intermediate
-
Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 80% B (Linear)
-
15-17 min: 80% B (Hold)
-
17-17.1 min: 80% to 5% B (Return to Initial)
-
17.1-22 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: PDA, 265 nm (or determined λmax of the analyte)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
-
System Suitability Test (SST) Criteria:
-
Tailing Factor (USP): ≤ 1.5 for the main peak.
-
Theoretical Plates (USP): ≥ 5000 for the main peak.
-
Resolution (USP): ≥ 2.0 between the main peak and the closest eluting impurity.
-
Repeatability: Relative Standard Deviation (RSD) of ≤ 1.0% for peak area from 5 replicate injections of a standard solution.
-
Method Validation: Trustworthiness Through Data
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[16][17][18] The key validation parameters for a purity method include:
-
Specificity: Proven through forced degradation studies and peak purity analysis.[16]
-
Linearity: The method's ability to produce results proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically required.
-
Range: The concentration interval over which the method is precise, accurate, and linear.[16][19]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurities.
-
Precision: The degree of scatter between a series of measurements. This includes:
-
Repeatability (Intra-assay precision): Analysis within the same lab, on the same day, by the same analyst.
-
Intermediate Precision: Analysis within the same lab but on different days or by different analysts.
-
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably quantified with acceptable precision and accuracy.[16]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 pH unit), demonstrating its reliability for routine use.[16]
Conclusion
The development of a robust HPLC method for the purity analysis of thiadiazole intermediates is a multi-faceted process that blends theoretical chromatographic principles with rigorous experimental verification. A systematic approach, beginning with a logical selection of column and mobile phase, followed by methodical optimization and comprehensive validation including forced degradation studies, is paramount. By understanding the causality behind each experimental choice—from selecting a polar-embedded column to improve the peak shape of a basic heterocycle to employing UPLC for higher throughput—researchers can develop scientifically sound, trustworthy, and reliable methods. This ensures the quality and integrity of these critical intermediates, ultimately safeguarding the safety and efficacy of the final pharmaceutical products.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories.
- UPLC vs HPLC: what is the difference? Alispharm.
- HPLC vs. UPLC. (2025, December 30). WebofPharma.
- Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). IntechOpen.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Technology Networks.
- Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group.
- ICH Q2(R1) Analytical Method Validation. Scribd.
- Reversed Phase HPLC Columns. Thermo Fisher Scientific - US.
- Reversed Phase HPLC Columns. Phenomenex.
- Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2022). ResearchGate.
- Agilent Polaris HPLC Columns. Chrom Tech.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- Polar Compounds. SIELC Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
- Reverse Phase HPLC Columns. GL Sciences.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2012). National Institutes of Health (PMC).
- Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2022). Semantic Scholar.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020, August 10). National Institutes of Health (PMC).
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024, June 10). Thieme Connect.
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ResearchGate.
- Synthesis and characterisation of some thiadiazole derivatives. (2024, August 27). SciSpace.
- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. (2025, May 29). ResearchGate.
- Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. (2021). ResearchGate.
- Mastering Organic Synthesis: The Versatility of Thiadiazole Derivatives. NINGBO INNO PHARMCHEM CO., LTD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
